

Discovery and history of 2-Methoxyphenylacetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyphenylacetone

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An In-depth Technical Guide to **2-Methoxyphenylacetone**: Discovery, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of **2-methoxyphenylacetone** (2-MPA), also known by its IUPAC name 1-(2-methoxyphenyl)propan-2-one. While the precise moment of its discovery is not extensively documented, it emerged as a compound of interest in organic chemistry during the mid-20th century.^[1] This document details its physicochemical properties, historical context, and established synthesis methodologies. A significant focus is placed on its role as a versatile chemical intermediate in various fields, most notably in the synthesis of pharmaceutical compounds and their analytical reference standards.^{[2][3]} The guide provides detailed, step-by-step experimental protocols, explains the chemical principles behind these methods, and outlines the compound's reactivity profile. Furthermore, it addresses critical safety, handling, and regulatory considerations relevant to laboratory and research professionals.

Introduction and Historical Context

2-Methoxyphenylacetone (CAS No. 5211-62-1) is an aromatic ketone, structurally related to phenylacetone (P2P), with a methoxy group substituted at the ortho position of the phenyl ring.^{[3][4]} This substitution significantly influences its chemical properties and reactivity compared to its parent compound.

While its initial synthesis is not attributed to a single discovery, reports of its preparation appeared in chemical literature around the 1950s.^[1] Its significance grew as chemists recognized its utility as a precursor and building block in organic synthesis. It gained attention as a key intermediate for synthesizing more complex molecules, particularly in the development of potential pharmaceuticals like chiral amines and β -adrenergic antagonists.^[1] Today, it is primarily recognized in the scientific community as an analytical reference standard and a precursor for the synthesis of substituted phenethylamines, making it a valuable tool for research and forensic applications.^{[2][3]}

Physicochemical and Spectroscopic Properties

Accurate characterization of **2-methoxyphenylacetone** is fundamental for its use in synthesis and analysis. Its physical and chemical properties are well-documented across various chemical databases.

Table 1: Physicochemical Properties of 2-Methoxyphenylacetone

Property	Value	Source(s)
IUPAC Name	1-(2-methoxyphenyl)propan-2-one	[4]
Synonyms	o-Methoxyphenylacetone, 2-Methoxybenzyl methyl ketone	[3]
CAS Number	5211-62-1	[3][4][5]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[3][4][5]
Molecular Weight	164.20 g/mol	[1][4]
Appearance	Colorless to light orange/yellow liquid	[5]
Boiling Point	127-130 °C @ 10-14 mmHg	[2]
Density	~1.054 g/mL at 25 °C	[2][5]
Refractive Index (n ²⁰ /D)	~1.525	[2][5]
Solubility	Soluble in organic solvents like methyl acetate (50 mg/ml)	[3]

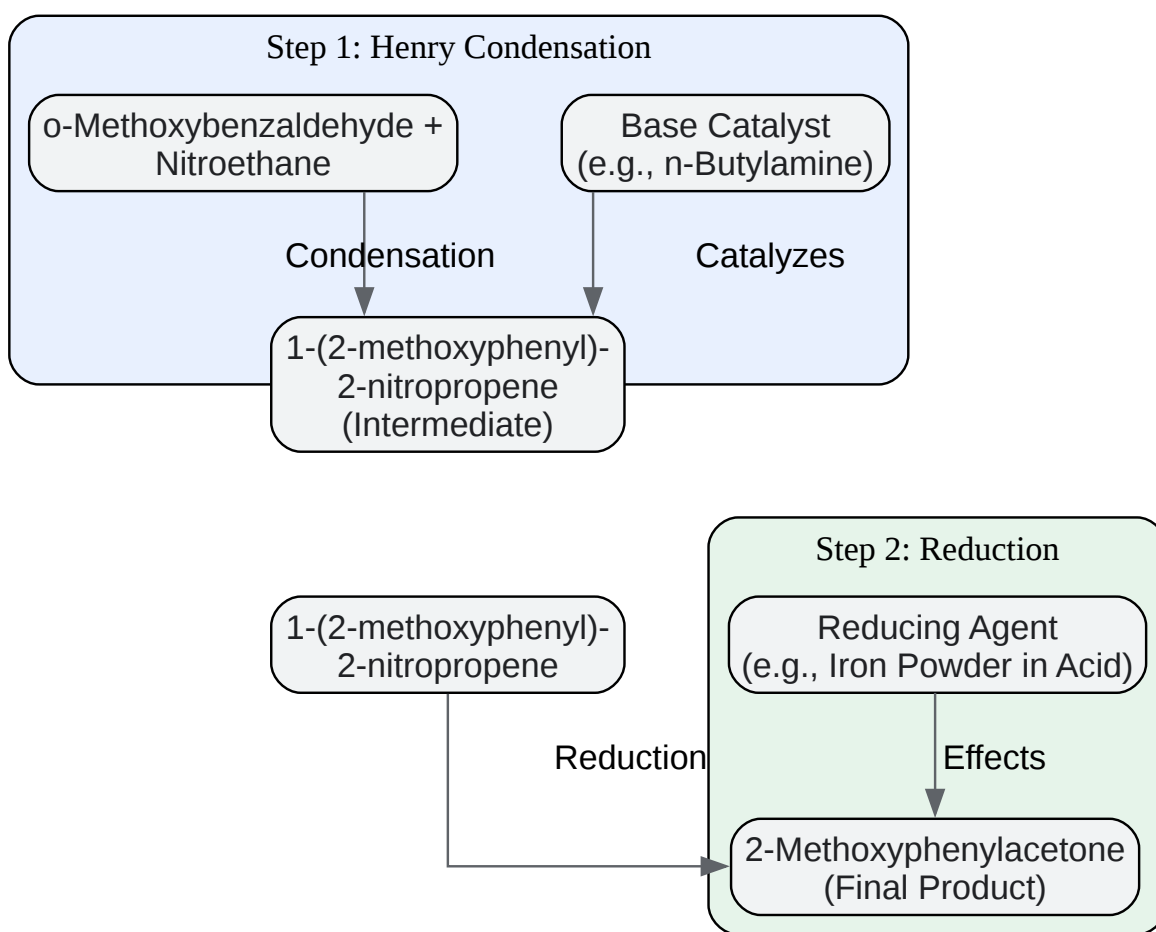
For unambiguous identification, spectroscopic analysis is essential. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a unique fingerprint for the molecule. The National Institute of Standards and Technology (NIST) and PubChem databases hold reference spectra for **2-methoxyphenylacetone**, which are critical for confirming its identity and purity after synthesis. [4][6]

Synthesis Methodologies

Several synthetic routes to **2-methoxyphenylacetone** have been developed, leveraging classic organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Key strategies include the Henry (nitroaldol) reaction followed by reduction, and the Friedel-Crafts acylation of anisole. [1][7]

Detailed Protocol: Synthesis from o-Methoxybenzaldehyde

This widely cited two-step method, adapted from procedures in Organic Syntheses, is reliable and demonstrates fundamental organic transformations.[7] It first involves a base-catalyzed condensation of o-methoxybenzaldehyde with nitroethane (a Henry reaction) to form an intermediate, 1-(2-methoxyphenyl)-2-nitropropene. This intermediate is then reduced to yield the target ketone.



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Caption: Workflow for the synthesis of 2-MPA from o-methoxybenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 1-(2-methoxyphenyl)-2-nitropropene

- **Setup:** Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- **Reagents:** To the flask, add o-methoxybenzaldehyde (1.0 eq), nitroethane (1.1 eq), and a basic catalyst such as n-butylamine (0.1 eq) in a suitable solvent like toluene.
- **Reaction:** Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the formation of water, which can be removed using a Dean-Stark apparatus. Reflux for 4-6 hours or until the starting aldehyde is consumed (monitored by TLC).
- **Workup:** After cooling to room temperature, wash the reaction mixture with dilute hydrochloric acid to remove the amine catalyst, followed by a wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude nitroolefin can be purified by recrystallization from ethanol or petroleum ether to yield the solid intermediate.
[\[7\]](#)

Scientist's Note (Causality): The Henry reaction is a base-catalyzed carbon-carbon bond formation. The base (n-butylamine) deprotonates the α -carbon of nitroethane, creating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of o-methoxybenzaldehyde. The subsequent dehydration of the resulting nitro-aldol adduct is driven by the formation of a conjugated system, yielding the stable nitropropene derivative.

Step 2: Reduction to **2-Methoxyphenylacetone**

- **Setup:** Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
- **Reagents:** Place the 1-(2-methoxyphenyl)-2-nitropropene intermediate from Step 1 in the flask. Add powdered iron (Fe) and a small amount of ferric chloride (FeCl_3) in a solvent mixture of toluene and water.[\[7\]](#)
- **Reaction:** Vigorously stir the suspension and heat it to approximately 75-80 °C. Add concentrated hydrochloric acid dropwise via the dropping funnel over 2 hours. Maintain

heating and stirring for an additional 30-60 minutes after the addition is complete.

- **Workup:** Cool the reaction mixture and filter to remove the iron sludge. Separate the organic (toluene) layer. Wash the organic layer with water and then with a sodium bisulfite solution to remove any unreacted aldehyde. Finally, wash with water again.
- **Purification:** Dry the toluene layer over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude **2-methoxyphenylacetone** can be purified by vacuum distillation, collecting the fraction boiling at 128-130 °C / 14 mmHg to yield a colorless to pale orange liquid.^[7]

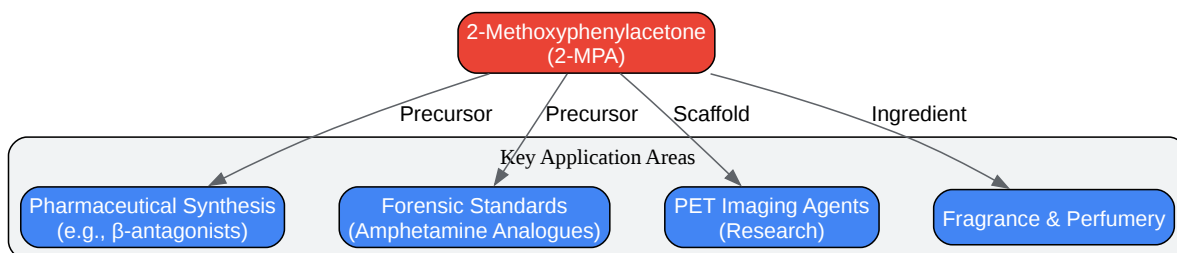
Scientist's Note (Causality): This reduction is a variation of the Béchamp reduction. The iron metal acts as the reducing agent in an acidic medium. The acid protonates the nitro group, making it more susceptible to reduction by the iron. The reaction proceeds through a series of intermediates, ultimately hydrolyzing to the corresponding ketone (2-MPA) in a process mechanistically similar to a Nef reaction. Ferric chloride is often added to etch the surface of the iron powder, increasing its reactivity.

Chemical Reactivity and Key Applications

2-Methoxyphenylacetone's utility stems from its versatile chemical nature, featuring an electrophilic carbonyl group and an electron-rich aromatic ring. This allows it to serve as a synthon in a variety of chemical transformations.^[1]

- **Carbonyl Reactivity:** The ketone functional group is the primary site of reactivity. It can undergo nucleophilic addition, condensation reactions with amines to form imines (which can be further reduced in reductive amination), and reduction to the corresponding secondary alcohol, 1-(2-methoxyphenyl)propan-2-ol.^[1]
- **Pharmaceutical & Forensic Applications:** Its most prominent role is as a precursor in the synthesis of ring-substituted amphetamines and related compounds.^[3] These synthesized molecules serve as crucial analytical reference standards for forensic laboratories to identify illicit substances. It has also been explored as an intermediate for β -adrenergic antagonists and as a potential scaffold for developing Positron Emission Tomography (PET) imaging agents for the brain.^[1]

- **Fragrance Industry:** Like its isomer 4-methoxyphenylacetone, its aromatic properties make it a candidate for use in the formulation of fragrances for perfumes and cosmetics.[1][8]



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Caption: Logical relationship between 2-MPA and its primary applications.

Safety, Handling, and Regulatory Status

Toxicological Profile and Hazards

While comprehensive toxicological data is limited, **2-methoxyphenylacetone** is classified under the Globally Harmonized System (GHS) with specific hazard warnings.[5] Standard laboratory precautions are mandatory when handling this compound.

Table 2: GHS Hazard Information

Hazard Class	Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

(Source: GHS information provided by suppliers such as Sigma-Aldrich)

Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5]
- Spills: For small spills, absorb with an inert material and place in a suitable container for chemical waste disposal.[5]

Regulatory Context

2-Methoxyphenylacetone is not as stringently regulated as its parent compound, phenylacetone (P2P), which is a DEA List I chemical in the United States and a Schedule II controlled substance due to its direct use in the illicit manufacture of methamphetamine.[9] However, due to its structural similarity and its documented use as a precursor for creating research-grade amphetamine analogues, 2-MPA is typically sold with restrictions.[3] Suppliers market it as an analytical reference standard intended exclusively for research and forensic applications, explicitly stating it is not for human or veterinary use.[2][3]

Conclusion

2-Methoxyphenylacetone is a functionally significant organic compound with a history rooted in mid-20th-century synthetic chemistry. Its value lies not in end-product applications but in its role as a versatile and crucial intermediate. For researchers in medicinal chemistry, organic synthesis, and forensic science, a thorough understanding of its properties, synthesis, and reactivity is essential. The methodologies for its preparation are illustrative of fundamental organic reactions, and its applications underscore the importance of such building blocks in the development of complex, high-value molecules for both scientific research and pharmaceutical development. Adherence to strict safety protocols is paramount in handling this compound, ensuring its potential can be harnessed responsibly in a research environment.

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- To cite this document: BenchChem. [Discovery and history of 2-Methoxyphenylacetone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582958#discovery-and-history-of-2-methoxyphenylacetone]

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